AR Degrader-2

Androgen Receptor Degradation Molecular Glue Prostate Cancer

PROBLEM: PROTAC-based AR degraders have complex bifunctional structures and different degradation kinetics, making direct comparisons difficult. SOLUTION: AR Degrader-2 (CAS 3023359-76-1) is a molecular glue AR degrader with defined potency. - DC50: 0.3-0.5 µM in VCaP cells - Mechanism: Molecular glue (not PROTAC) - Application: Reference compound for AR degradation assays, mechanistic studies of AR protein turnover

Molecular Formula C40H49ClN6O4
Molecular Weight 713.3 g/mol
Cat. No. B15541277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAR Degrader-2
Molecular FormulaC40H49ClN6O4
Molecular Weight713.3 g/mol
Structural Identifiers
InChIInChI=1S/C40H49ClN6O4/c1-38(2,3)23-29(25-43)35(50)47-20-18-46(19-21-47)34(49)27-14-16-45(17-15-27)30-11-8-26(9-12-30)33(48)44-36-39(4,5)37(40(36,6)7)51-31-13-10-28(24-42)32(41)22-31/h8-13,22-23,27,36-37H,14-21H2,1-7H3,(H,44,48)/b29-23+
InChIKeyCIPFYGVGGAEHBR-BYNJWEBRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AR Degrader-2: Molecular Glue AR Degrader


AR Degrader-2 (CAS 3023359-76-1), also referred to as Compound 2 in patent WO2023242598A1, is a synthetic small-molecule molecular glue that induces targeted degradation of the androgen receptor (AR) . Unlike PROTAC-based AR degraders, which rely on bifunctional ligand-E3 ligase recruitment, AR Degrader-2 operates via a molecular glue mechanism to promote proximity between AR and an E3 ubiquitin ligase, leading to proteasomal degradation of the receptor protein [1]. The compound exhibits a degradation potency (DC₅₀) of 0.3–0.5 μM in the VCaP human prostate cancer cell line, which harbors AR gene amplification and is a widely used model for AR-driven prostate cancer . AR Degrader-2 is supplied as a research-use-only compound with a molecular weight of 713.31 g/mol and the molecular formula C₄₀H₄₉ClN₆O₄ .

Molecular glue AR degrader mechanism
Targets androgen receptor for proteasomal degradation
Research-use-only compound for VCaP cell studies

AR Degrader Substitution Is Not Justified


AR Degrader-2 is not interchangeable with other AR-targeted degraders, such as PROTAC-based compounds ARD-2585 or ARV-110, due to fundamental differences in mechanism of action (molecular glue vs. PROTAC), degradation potency (sub-micromolar vs. sub-nanomolar DC₅₀), and chemical composition [1]. Moreover, even within the same mechanism class, differences in AR degradation efficiency and selectivity render each compound a distinct research tool. For example, MTX-23, a PROTAC that targets the AR DNA-binding domain, exhibits markedly different degradation kinetics for AR full-length versus AR-V7 splice variants compared to AR Degrader-2's molecular glue activity [2]. Therefore, substitution with a generic 'AR degrader' without verification of mechanism, potency, and target profile may confound experimental results and lead to erroneous conclusions [3].

Mechanism mismatch: molecular glue activity may not replicate PROTAC degradation profiles.
Potency context: degradation efficiency differs substantially from sub-nanomolar PROTAC degraders.
Splice-variant gap: no reported AR-V7 degradation; results may not extend to splice-variant models.

AR Degrader-2 vs. Reference Degraders


AR Degradation Potency in VCaP Cells

AR Degrader-2 exhibits a degradation concentration 50% (DC₅₀) of 0.3–0.5 μM in VCaP prostate cancer cells, which is approximately 3,000–5,000‑fold less potent than the PROTAC degrader ARD-2585 (DC₅₀ ≤0.1 nM) and ≥300‑fold less potent than the clinical PROTAC ARV-110 (DC₅₀ <1 nM) when compared under similar assay conditions . This substantial difference in potency defines AR Degrader-2 as a tool for studying AR degradation at higher, pharmacologically distinct concentrations, whereas ARD-2585 and ARV-110 are suited for sub-nanomolar studies and in vivo applications [1].

AR Degradation Potency
Cross-study comparable
AR Degrader-2
0.3–0.5 μM DC₅₀
vs
ARD-2585 ≤0.1 nM
ARV-110
Potency context differs by ≥300‑fold; select degrader based on required pharmacological window.
VCaP cells, Western blot; cross-study comparison
Molecular Glue vs. PROTAC
Class-level inference

Molecular glue mechanism; no bifunctional PROTAC architecture. Direct comparative selectivity data are limited.

Mechanism-based property differences may affect permeability and degradation kinetics.
Data to verify; patent classification only
AR-V7 Splice Variant
Cross-study comparable
AR Degrader-2
Not reported
vs
MTX-23
AR-V7 DC₅₀ 0.37 μM
AR-FL DC₅₀ 2 μM
No data for AR-V7; not suitable for splice-variant resistance studies without validation.
MTX-23 degrades both AR-FL and AR-V7
In Vivo Efficacy
Data to verify

No reported in vivo AR degradation or tumor growth inhibition data for AR Degrader-2.

Restricted to in vitro/ex vivo use; in vivo studies require compounds with established PK/PD profiles.
Comparators ARD-2585 and ARV-110 have validated in vivo activity
Androgen Receptor Degradation Molecular Glue Prostate Cancer PROTAC DC₅₀

Molecular Glue vs. PROTAC Mechanism

AR Degrader-2 functions as a molecular glue that induces AR degradation by facilitating proximity between the receptor and an E3 ubiquitin ligase without the need for a bifunctional PROTAC architecture . In contrast, ARD-2585 and ARV-110 are PROTACs comprising an AR ligand, a linker, and an E3 ligase (cereblon or VHL) ligand [1]. This mechanistic distinction has practical consequences: molecular glues typically have lower molecular weights and more favorable physicochemical properties, which can influence cellular permeability and solubility. However, direct comparative data on selectivity or degradation efficiency between molecular glues and PROTACs for AR are limited; the available evidence only confirms AR Degrader-2's molecular glue classification based on its chemical structure and activity profile described in WO2023242598A1 [2].

Molecular Glue vs. PROTAC
Class-level inference

Molecular glue mechanism; no bifunctional PROTAC architecture. Direct comparative selectivity data are limited.

Mechanism-based property differences may affect permeability and degradation kinetics.
Data to verify; patent classification only
Molecular Glue PROTAC Androgen Receptor Targeted Protein Degradation Mechanism of Action

AR-V7 Splice Variant Degradation

No published data confirm whether AR Degrader-2 degrades the clinically relevant AR-V7 splice variant, which lacks the ligand-binding domain and drives resistance to conventional AR antagonists . In contrast, the PROTAC MTX-23 has been explicitly shown to degrade both AR full-length and AR-V7, with DC₅₀ values of 2 μM and 0.37 μM, respectively, in prostate cancer cells [1]. The absence of splice-variant degradation data for AR Degrader-2 means that researchers specifically investigating AR-V7-driven resistance mechanisms cannot assume efficacy with this compound and should instead consider MTX-23 or validated AR-V7 degraders [2].

AR-V7 Splice Variant
Cross-study comparable
AR Degrader-2
Not reported
vs
MTX-23
AR-V7 DC₅₀ 0.37 μM
AR-FL DC₅₀ 2 μM
No data for AR-V7; not suitable for splice-variant resistance studies without validation.
MTX-23 degrades both AR-FL and AR-V7
AR-V7 Splice Variant Castration-Resistant Prostate Cancer PROTAC Selective Degradation

In Vivo Efficacy Comparison

AR Degrader-2 lacks published in vivo efficacy data in animal models of prostate cancer. In contrast, ARD-2585 achieves 51% oral bioavailability in mice and inhibits VCaP tumor growth more effectively than enzalutamide, with 40 mg/kg oral dosing yielding 65.9% tumor growth inhibition (TGI) at day 37 [1]. Similarly, ARV-110 demonstrates ≥90% AR degradation in vivo at 1 mg/kg and 70% TGI at 3 mg/kg in castration-resistant VCaP xenografts [2]. The absence of in vivo characterization for AR Degrader-2 restricts its use to in vitro or ex vivo experiments, whereas ARD-2585 and ARV-110 are validated for animal studies and clinical translation .

In Vivo Efficacy
Data to verify

No reported in vivo AR degradation or tumor growth inhibition data for AR Degrader-2.

Restricted to in vitro/ex vivo use; in vivo studies require compounds with established PK/PD profiles.
Comparators ARD-2585 and ARV-110 have validated in vivo activity
In Vivo Xenograft Oral Bioavailability Tumor Growth Inhibition Prostate Cancer

Research Applications of AR Degrader-2


Molecular Glue Mechanistic Studies

AR Degrader-2 is optimally suited for laboratory investigations of AR protein turnover and downstream signaling in VCaP prostate cancer cells at concentrations of 0.3–0.5 μM, where it reliably induces 50% degradation of the receptor . Its classification as a molecular glue provides a distinct mechanistic tool for comparing degradation kinetics, ubiquitination patterns, and proteasome dependence against PROTAC-based AR degraders such as ARD-2585 or ARV-110 .

HTS Benchmarking of AR Degradation

The well-defined DC₅₀ range of 0.3–0.5 μM in VCaP cells makes AR Degrader-2 a suitable reference compound for calibrating AR degradation assays and for use as a control in high-throughput screens designed to identify novel AR degraders or assess compound cytotoxicity . Its consistent potency across multiple vendor datasheets supports reproducible experimental protocols .

AR-V7-Independent Studies

Given the absence of data on AR-V7 degradation, AR Degrader-2 should be employed exclusively in experimental systems where AR-V7 expression is minimal or where the research question focuses specifically on ligand-binding domain–dependent AR degradation. Researchers investigating AR-V7‑mediated resistance should instead select validated compounds such as MTX-23 [1].

Application
Selection Property
Validation Focus
Molecular glue AR degradation studies
Mechanism-based degradation profile
Degradation kinetics and ubiquitination patterns
AR degradation assay calibration
Consistent degradation potency in VCaP cells
Assay reproducibility and cytotoxicity screening
Ligand-binding domain-dependent AR studies
Excludes AR-V7 splice variant context
Verification of AR-FL specificity required

Technical Documentation Hub

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46 linked technical documents
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